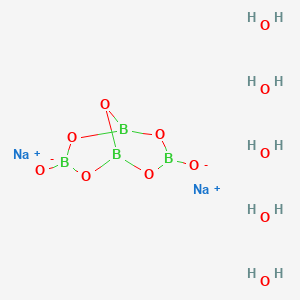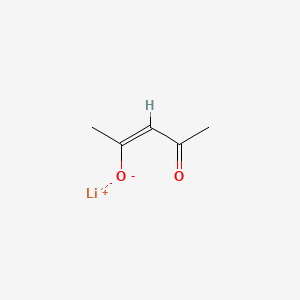
2,4-戊二酮锂
描述
Synthesis Analysis
The synthesis of lithium 2,4-pentanedionate involves reactions where lithium (4-phenylimino)-2-pentanonide interacts with metal compounds to replace ligands and form crystalline structures. These reactions underline the compound's ability to engage in complex formation and exhibit specific crystal and molecular structures as determined by X-ray crystallography, highlighting the compound's versatility in synthesis processes (Cotton, Ilsley, & Kaim, 1979).
Molecular Structure Analysis
The molecular structure of lithium 2,4-pentanedionate has been thoroughly examined through techniques like polarized infrared reflection spectra and X-ray diffraction. These studies have identified the lithium ions' vibrations and provided insights into the compound's coordination polyhedra, suggesting specific spectroscopic behaviors for each polyhedra based on Li-O distances and stretching force constants (Funck, Jungermann, & Klee, 1977).
Chemical Reactions and Properties
Lithium 2,4-pentanedionate's chemical reactions are notable for their specificity and the formation of complex structures, including the creation of novel compounds through interactions with other elements and compounds. For instance, reactions with metal alkanoates and the unexpected formation of a lithium-enolate showcase the compound's reactivity and potential for forming structurally unique products (Jastrzebski, Koten, Christophersen, & Stam, 1985).
Physical Properties Analysis
The physical properties of lithium 2,4-pentanedionate, such as its crystalline form and phase transitions, have been explored through methods like differential scanning calorimetry (DSC) and X-ray diffraction (XRD). These studies provide detailed insights into the compound's stability, phase behavior, and the conditions under which different crystal structures are formed, contributing to a comprehensive understanding of its physical characteristics (Martínez Casado et al., 2009).
科学研究应用
Application 1: Sol-gel Synthesis of Lithium Niobate Powder and Thin Films
- Methods of Application or Experimental Procedures : The lithium niobate powder was prepared at 500°C by a sol-gel method using lithium 2,4-pentanedionate as the lithium source. This method offers an advantage over the double alkoxide method as lithium 2,4-pentanedionate is less prone to moisture compared to lithium ethoxide precursor and also it is easily soluble in 2-methoxyethanol. Microstructural investigation revealed sub-micrometer gel powder heat-treated at 600°C. Thin films of lithium niobate with no preferred orientation were obtained at 350°C by spin coating of the above precursor solution onto platinum-coated silicon substrates .
- Summary of the Results or Outcomes : The sol-gel method using lithium 2,4-pentanedionate resulted in the successful synthesis of lithium niobate powder and thin films. The resulting lithium niobate powder had a sub-micrometer size, and the thin films had no preferred orientation .
Application 2: Synthesis of Garnet-Type Structure for All-Solid-State-Lithium-Ion Batteries
- Summary of the Application : Lithium 2,4-pentanedionate is used in the synthesis of a garnet-type structure, specifically Li7La3Zr2O12 (LLZO), which is extensively studied for its potential use as a solid electrolyte in all-solid-state-lithium-ion batteries .
- Summary of the Results or Outcomes : The LLZO synthesized using lithium 2,4-pentanedionate has relatively high ionic conductivity at room temperature, high stability with lithium metal, and a wide electrochemical window (7V vs Li) . These properties make it a promising material for use in all-solid-state-lithium-ion batteries.
安全和危害
属性
IUPAC Name |
lithium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium acetylacetonate | |
CAS RN |
18115-70-3 | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



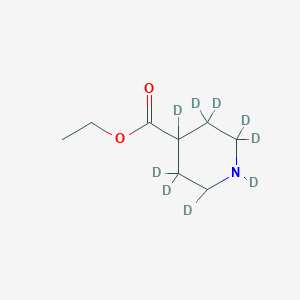
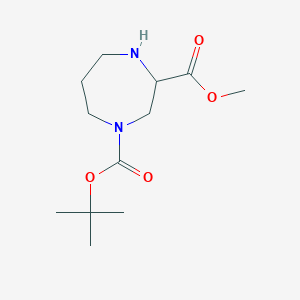
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl-L-ornithyl-L-valyl-L-ornithyl- L-Leucine](/img/no-structure.png)
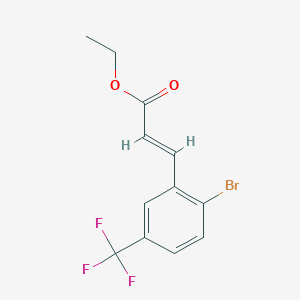
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
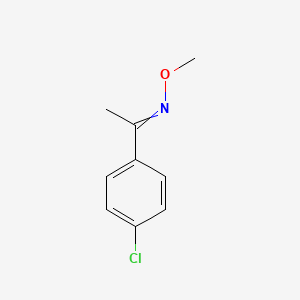
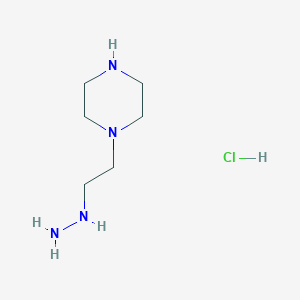
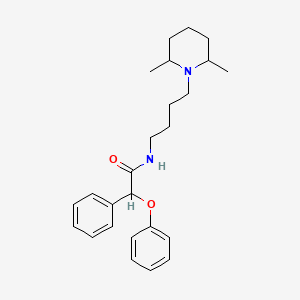
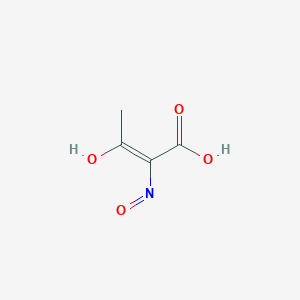
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
